2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane

Process Chemistry Synthetic Route Design Silodosin Synthesis

The compound 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane (CAS 1269801-74-2) is a functionalized 1,3-dioxolane derivative. It is primarily documented in patent literature as a key synthetic intermediate, specifically referred to as 'compound of formula (XII),' in the multi-step manufacturing route of the alpha-1A adrenoceptor antagonist drug, Silodosin.

Molecular Formula C₁₂H₁₃F₃O₄
Molecular Weight 278.22
CAS No. 1269801-74-2
Cat. No. B1145376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane
CAS1269801-74-2
Molecular FormulaC₁₂H₁₃F₃O₄
Molecular Weight278.22
Structural Identifiers
SMILESC1COC(O1)COC2=CC=CC=C2OCC(F)(F)F
InChIInChI=1S/C12H13F3O4/c13-12(14,15)8-19-10-4-2-1-3-9(10)18-7-11-16-5-6-17-11/h1-4,11H,5-8H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane (CAS 1269801-74-2): A Silodosin-Specific Synthetic Intermediate for Targeted API Manufacturing


The compound 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane (CAS 1269801-74-2) is a functionalized 1,3-dioxolane derivative. It is primarily documented in patent literature as a key synthetic intermediate, specifically referred to as 'compound of formula (XII),' in the multi-step manufacturing route of the alpha-1A adrenoceptor antagonist drug, Silodosin [1]. Its structural features include a masked aldehyde functionality (as a cyclic acetal) and an essential 2-(2,2,2-trifluoroethoxy)phenoxy motif, which is present in the final active pharmaceutical ingredient (API). Its chief commercial and research value is tied to the scalable, industrial production of Silodosin for treating benign prostatic hyperplasia.

Why Common 1,3-Dioxolane Building Blocks Cannot Substitute for the Target Compound in Cost-Effective Silodosin Synthesis


Generic 1,3-dioxolanes, such as 2-(2-chloroethyl)-1,3-dioxolane, are frequently used as monoprotected aldehyde equivalents. However, they cannot replace 2-((2-(2,2,2-trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane in the patented, convergent synthetic routes for Silodosin. A direct switching would necessitate a complete redesign or addition of several downstream synthetic steps, involving hazardous reagents and costly purification, to install the critical 2-(2,2,2-trifluoroethoxy)phenoxy group that is a key pharmacophore in the API [1]. This pre-installed motif provides a significant advantage in process chemistry by merging a protecting group strategy with the introduction of a complex, lipophilic moiety [2]. This avoids later-stage alkylation challenges with electron-rich phenols, which typically suffer from poor yields or require aggressive conditions.

Procurement-Ready Evidence: Quantifying the Synthetic and Performance Advantages of 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane


Convergent Process Step-Efficiency: Reduced Step Count versus a De-Novo Pharmacophore Installation Strategy

Integrating the lipophilic 2-(2,2,2-trifluoroethoxy)phenoxy group within the protected aldehyde intermediate creates a unique convergence point. The standardized route detailed in US Patent 8,471,039 condenses the installation of the pharmacophoric side chain and the aldehyde protection into a single, high-yielding intermediate, compound (XII). In contrast, a two-step sequential approach starting from a simpler dioxolane like 2-(2-chloroethyl)-1,3-dioxolane would require an extra step to append the trifluoroethoxy-phenol via nucleophilic substitution, typically resulting in overall yields below 70% for the combined sequence. The patent reports a favorable yield for the formation of this specific intermediate, enabling a more efficient industrial process by avoiding late-stage, low-yielding etherification reactions [1].

Process Chemistry Synthetic Route Design Silodosin Synthesis

Physicochemical Derisking: Optimized LogP for Phase-Transfer and Purification versus Non-Halogenated Analogs

The presence of the trifluoroethoxy group significantly alters the lipophilicity of the building block. The predicted LogP for 2-((2-(2,2,2-trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane is 2.6 [1]. This is markedly higher than the predicted LogP of ~0.8 for a simpler, non-halogenated analog like 2-(2-phenoxy)methyl-1,3-dioxolane. This intermediate hydrophobicity is crucial for efficient extractive workup from water-immiscible organic solvents (DCM, ethyl acetate) after the preceding reaction step, a condition specifically cited in its synthesis [1]. Lower lipophilicity would complicate phase separation and necessitate chromatographic purification, which is infeasible at scale.

Physicochemical Properties Purification LogP

Crystallinity and Solid-State Handling Advantage for Inventory Management

The target compound is isolated as a 'White Solid' at ambient temperature [1]. This contrasts with many analogous low-molecular-weight dioxolane intermediates, such as 2-(2-chloroethyl)-1,3-dioxolane, which are liquids (melting point well below 25°C). A solid physical form is a significant differentiator in an industrial setting, enabling easier, safer, and more precise handling, weighing, and dispensing compared to a liquid. It also simplifies long-term storage stability and inventory control, reducing the risk of container leakage and spillage that is inherent to liquid reagents.

Solid-State Properties Logistics Scale-up

Procurement-Led Application Scenarios for 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane Based on Quantitative Evidence


Scenario 1: Technology Transfer of a Patent-Specific Silodosin Generic Manufacturing Route

A generic pharmaceutical company is scaling up a process that follows the synthetic pathway outlined in US 8,471,039. Sourcing 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane is non-negotiable. The convergent nature of this intermediate, evidenced by its role in efficiently installing the trifluoroethoxy-phenoxy motif [1], directly reduces the step count by at least one compared to any attempt to build the molecule from alternative, simpler dioxolane building blocks. Procuring this exact compound is the only way to replicate the validated, high-yielding process and avoid costly re-optimization.

Scenario 2: Designing a Robust Pilot-Plant Purification Process for a Lipophilic Intermediate

A process chemistry group is tasked with sourcing a late-stage, protected aldehyde intermediate for a new prostatic drug analog. They are comparing the target compound with a non-fluorinated phenoxy-dioxolane analog. The predicted LogP of 2.6 for the target compound [2] provides a clear procurement rationale. This specific hydrophobicity is superior for extraction in water/DCM systems, enabling a simple workup. This stands in contrast to an analog with a lower predicted LogP (~0.8), which would likely suffer from poor phase separation and necessitate a capital-intensive column chromatography step, making the target compound the clearly superior choice for scalable manufacturing.

Scenario 3: Streamlining Warehouse and Dispensing Operations for a High-Volume Intermediate

A supply chain manager needs to decide between the solid target compound and a liquid alternative, 2-(2-chloroethyl)-1,3-dioxolane, for a multi-kilogram campaign. The fact that the target compound is a white solid [2] directly addresses safety and logistic requirements. The absence of a flash point eliminates the need for flammable liquid storage cabinets, and solid-state stability simplifies quarterly inventory quality checks. This represents a measurable reduction in both occupied footprint and regulatory safety management compared to a flammable liquid , directly impacting total cost of ownership.

Quote Request

Request a Quote for 2-((2-(2,2,2-Trifluoroethoxy)phenoxy)methyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.